molecular formula C8H14ClNO B569793 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde CAS No. 128183-77-7

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

Cat. No.: B569793
CAS No.: 128183-77-7
M. Wt: 175.656
InChI Key: YSPYXHFHKMVKAM-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde typically involves the reaction of piperidine with 2-chloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 2-(2-Chloroethyl)-1-piperidinecarboxylic acid.

    Reduction: 2-(2-Chloroethyl)-1-piperidinecarbinol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The formyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde can be compared with other similar compounds, such as:

    2-Chloroethanol: A simpler compound with similar reactivity but lacking the piperidine ring.

    Bis(2-chloroethyl) ether: Contains two chloroethyl groups but lacks the formyl group and piperidine ring.

    Mustard gas (bis(2-chloroethyl) sulfide): A toxic compound with similar chloroethyl groups but different overall structure and applications.

The uniqueness of this compound lies in its combination of a piperidine ring, chloroethyl group, and formyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloroethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-4-8-3-1-2-6-10(8)7-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYXHFHKMVKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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